molecular formula C28H29N3O3 B2625399 1-benzyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 847396-64-9

1-benzyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2625399
CAS No.: 847396-64-9
M. Wt: 455.558
InChI Key: GJEHCABOQWZQLO-UHFFFAOYSA-N
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Description

1-Benzyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted at position 1 with a benzyl group and at position 4 with a 1H-1,3-benzodiazole (benzimidazole) moiety. The benzodiazole is further functionalized with a 3-(4-methoxyphenoxy)propyl chain. This structure confers unique electronic and steric properties due to the electron-donating 4-methoxy group on the phenoxy substituent and the aromatic benzodiazole system. The compound’s molecular formula is approximately C29H28N3O3 (calculated based on analogous structures in and ), with a molecular weight of ~466.56 g/mol. Its synthesis likely involves multi-step nucleophilic substitutions and cyclization reactions, as inferred from procedures for similar compounds (e.g., ).

Properties

IUPAC Name

1-benzyl-4-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3/c1-33-23-12-14-24(15-13-23)34-17-7-16-31-26-11-6-5-10-25(26)29-28(31)22-18-27(32)30(20-22)19-21-8-3-2-4-9-21/h2-6,8-15,22H,7,16-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEHCABOQWZQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Methoxyphenoxypropyl Side Chain: The methoxyphenoxypropyl side chain can be introduced via nucleophilic substitution reactions, where the benzimidazole core reacts with 3-(4-methoxyphenoxy)propyl halides.

    Formation of Pyrrolidinone Ring: The pyrrolidinone ring can be formed through cyclization reactions involving appropriate precursors, such as amino acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound may find use in the synthesis of other complex organic molecules or as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with nucleic acids and proteins, potentially inhibiting or modulating their function. The methoxyphenoxypropyl side chain may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in substituents on the pyrrolidinone core, benzodiazole/benzimidazole system, and alkyl/aryloxy side chains. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Data Reference
1-Benzyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (Target) Pyrrolidin-2-one - 1-Benzyl
- 4-(Benzodiazole with 4-methoxyphenoxypropyl)
~466.56 Hypothesized enhanced solubility due to 4-methoxy group N/A
1-(3-Methoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one Pyrrolidin-2-one - 1-(3-Methoxyphenyl)
- 4-(Benzimidazole with 3-methylphenoxypropyl)
~477.57 Structural isomerism alters electronic effects
4-[1-(3-Phenoxypropyl)-1H-benzimidazol-2-yl]-1-phenyl-2-pyrrolidinone Pyrrolidin-2-one - 1-Phenyl
- 4-(Benzimidazole with phenoxypropyl)
~429.50 Reduced polarity vs. methoxy analogs
1-Butyl-4-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one Pyrrolidin-2-one - 1-Butyl
- 4-(Benzodiazole with 2-methylphenoxypropyl)
~421.54 Increased lipophilicity from alkyl chains
3-Hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-propylphenyl)-1,5-dihydro-pyrrol-2-one (19) 3-Hydroxy-pyrrol-2-one - 3-Hydroxy
- 4-Aroyl
- 5-(4-Propylphenyl)
394.21 (ES) mp 248–250°C; 52% yield

Key Findings from Structural Analysis

The benzyl group at position 1 introduces steric bulk, which may hinder enzymatic degradation compared to smaller substituents like phenyl () or 3-methoxyphenyl () .

Benzodiazole vs.

Side Chain Modifications: Propylphenoxy chains (e.g., 3-phenoxypropyl in ) are common across analogs, but para-substituted methoxy groups (target compound) confer distinct electronic profiles versus ortho/meta substituents .

Synthetic Yields and Physical Properties :

  • Compounds with bulkier substituents (e.g., 4-tert-butylphenyl in , compound 20) show higher synthetic yields (62%) and melting points (263–265°C), suggesting improved crystallinity .

Biological Activity

Overview of Biological Activity

1-benzyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a synthetic compound that belongs to a class of benzodiazepine derivatives. Compounds in this class are known for a variety of biological activities, including:

  • Antidepressant Effects : Many benzodiazepine derivatives exhibit anxiolytic and antidepressant properties. They modulate neurotransmitter systems, particularly GABA (gamma-aminobutyric acid), which plays a crucial role in reducing neuronal excitability throughout the nervous system.
  • Antitumor Activity : Some studies suggest that benzodiazepine derivatives can inhibit tumor growth through various mechanisms, including inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels that supply tumors).
  • Anti-inflammatory Properties : Certain compounds have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.

Structure-Activity Relationship (SAR)

The biological activity of such compounds can often be correlated with their chemical structure. Key features influencing activity include:

  • Substituents on the Benzodiazepine Ring : The presence of electron-donating or electron-withdrawing groups can significantly affect the pharmacological profile.
  • Alkyl Chain Length : Variations in the alkyl chain length attached to the nitrogen atom can influence solubility and bioavailability.

Table 1: Comparison of Biological Activities

Compound NameAntidepressant ActivityAntitumor ActivityAnti-inflammatory Activity
1-benzyl-4-{...}ModeratePotentialYes
Similar Compound AHighModerateNo
Similar Compound BLowHighYes

Case Study 1: Antidepressant Activity

A study examining similar benzodiazepine derivatives found that modifications on the benzene ring enhanced binding affinity to GABA receptors, leading to increased anxiolytic effects. This suggests that structural modifications similar to those in 1-benzyl-4-{...} could enhance its antidepressant potential.

Case Study 2: Antitumor Effects

Research involving a related compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, indicating a potential pathway for 1-benzyl-4-{...} as an anticancer agent.

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